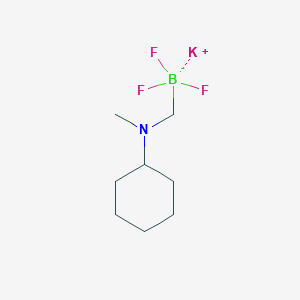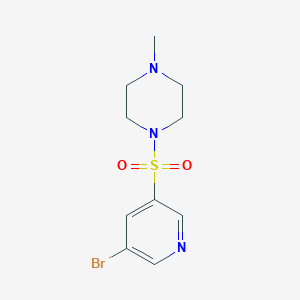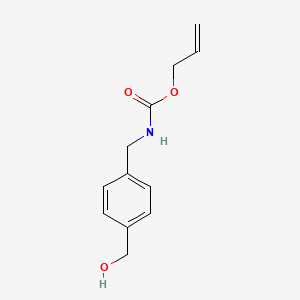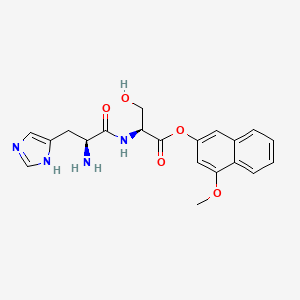
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate
概要
説明
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate typically involves the reaction of N-cyclohexyl-N-methyl-aminomethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3+KF→Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.
Major Products
Substitution Reactions: The major products are typically substituted amines or boronic acid derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds or other coupled organic molecules.
科学的研究の応用
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and materials science.
作用機序
The mechanism by which Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound acts as a source of boron, which undergoes transmetalation with palladium to form a new carbon-boron bond. This intermediate then participates in further reactions to form the desired product.
類似化合物との比較
Similar Compounds
- Potassium N-cyclohexyl-N-methyl-aminomethylboronate
- Potassium N-cyclohexyl-N-methyl-aminomethylboronic acid
- Potassium N-cyclohexyl-N-methyl-aminomethylboronate ester
Uniqueness
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is unique due to its stability and reactivity. Unlike other boron compounds, it is less prone to hydrolysis and can be stored for extended periods without degradation. Its trifluoroborate group provides unique reactivity patterns that are not observed in other boron derivatives, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
potassium;[cyclohexyl(methyl)amino]methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BF3N.K/c1-13(7-9(10,11)12)8-5-3-2-4-6-8;/h8H,2-7H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBZKLEZMMMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)C1CCCCC1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015484-23-7 | |
| Record name | Borate(1-), [(cyclohexylmethylamino)methyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015484-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(3,3,5-Trimethyl-1-cyclohexen-1-YL)-4-[3-[1-(3,5,5-trimethyl-1-cyclohexen-1-YL)-4-piperidyl]propyl]piperidine](/img/structure/B3362773.png)
![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
![7,21-diethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4(9),5,7,12,14,16,18(23),19,21,26(30),27-tridecaene-11,25-dione](/img/structure/B3362796.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)
![7,19-diethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4(9),5,7,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B3362804.png)

![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)
